2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group and a hydroxyethyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Esterification: The 2,4-dichlorophenoxyacetic acid is then esterified with an appropriate alcohol to form the corresponding ester.
Amidation: The ester is reacted with an amine, specifically 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine, under suitable conditions to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the esterification and amidation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(2,4-dichlorophenoxy)-N-[2-oxo-2-(5-methylfuran-2-yl)ethyl]acetamide.
Reduction: Formation of 2-(2,4-dichlorophenoxy)-N-[2-amino-2-(5-methylfuran-2-yl)ethyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy group.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom.
Mecoprop (MCPP): Contains a similar phenoxy group but with different substituents.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO4/c1-9-2-4-14(22-9)12(19)7-18-15(20)8-21-13-5-3-10(16)6-11(13)17/h2-6,12,19H,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBDHMACOGAZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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